molecular formula C26H28O B14447627 Ethenol, 1-phenyl-2,2-bis(2,4,6-trimethylphenyl)- CAS No. 77787-80-5

Ethenol, 1-phenyl-2,2-bis(2,4,6-trimethylphenyl)-

Cat. No.: B14447627
CAS No.: 77787-80-5
M. Wt: 356.5 g/mol
InChI Key: GOOGGQIASMCXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethenol, 1-phenyl-2,2-bis(2,4,6-trimethylphenyl)- is an organic compound with the molecular formula C26H28O It is known for its unique structure, which includes a phenyl group and two 2,4,6-trimethylphenyl groups attached to an ethenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenol, 1-phenyl-2,2-bis(2,4,6-trimethylphenyl)- typically involves the reaction of phenylmagnesium bromide with 2,2-bis(2,4,6-trimethylphenyl)ethanone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Ethenol, 1-phenyl-2,2-bis(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Ethenol, 1-phenyl-2,2-bis(2,4,6-trimethylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethenol, 1-phenyl-2,2-bis(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its unique structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

CAS No.

77787-80-5

Molecular Formula

C26H28O

Molecular Weight

356.5 g/mol

IUPAC Name

1-phenyl-2,2-bis(2,4,6-trimethylphenyl)ethenol

InChI

InChI=1S/C26H28O/c1-16-12-18(3)23(19(4)13-16)25(26(27)22-10-8-7-9-11-22)24-20(5)14-17(2)15-21(24)6/h7-15,27H,1-6H3

InChI Key

GOOGGQIASMCXAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=C(C2=CC=CC=C2)O)C3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.